molecular formula C19H17N5O4S B14968784 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B14968784
M. Wt: 411.4 g/mol
InChI Key: ZRCMBBCZQFTTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with formaldehyde and substituted amines to form the desired compound through Mannich base formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole rings can be reduced to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted oxadiazole derivatives.

Scientific Research Applications

3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

3-[3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H17N5O4S/c1-12-4-6-13(7-5-12)20-16(25)8-9-17-21-15(24-28-17)11-29-19-23-22-18(27-19)14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,20,25)

InChI Key

ZRCMBBCZQFTTQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.